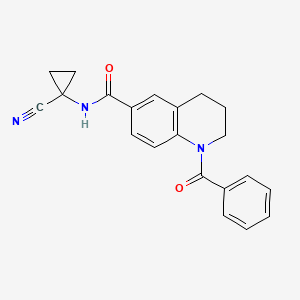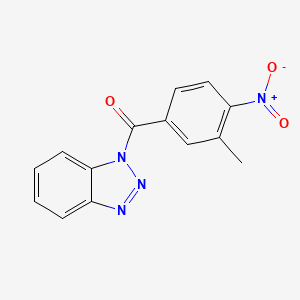![molecular formula C13H18N2O5S B2546154 5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid CAS No. 790271-10-2](/img/structure/B2546154.png)
5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid” is a chemical compound with the molecular formula C13H18N2O5S and a molecular weight of 314.36 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a morpholine ring and a dimethylamino sulfonyl group . The exact 3D structure is not available in the current resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that it should be stored at room temperature .Scientific Research Applications
Heterocyclic Sulfonamides in Medicinal Chemistry
Heterocyclic sulfonamides, including compounds related to "5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid," have attracted significant interest for their diverse biological activities. These compounds have been identified as possessing diuretic, antihypertensive, anti-inflammatory, anticancer, and other biological activities. A review by Elgemeie et al. (2019) highlights the synthesis and biological studies of N-sulfonylamino azinones, emphasizing their importance in developing treatments for neurological disorders such as epilepsy and schizophrenia, showcasing their potential as competitive AMPA receptor antagonists Elgemeie et al., 2019.
Antioxidant Activity Analysis
The analytical methods for determining antioxidant activity are critical in assessing the potential health benefits of compounds, including sulfonamide derivatives. Munteanu and Apetrei (2021) provide a critical overview of the tests used to determine antioxidant activity, which could be relevant for evaluating the antioxidant potential of "this compound" derivatives Munteanu & Apetrei, 2021.
Sulfonamides in Drug Development
The development of new drugs often involves the exploration of sulfonamide compounds due to their varied biological activities. Carta et al. (2012) discuss the scientific and patent literature on sulfonamides between 2008 and 2012, covering areas such as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. This review underscores the ongoing need for novel sulfonamides in treating glaucoma, cancer, inflammation, and other conditions Carta et al., 2012.
Enhancing Photodynamic Therapy
Gerritsen et al. (2008) review strategies for pretreating the skin to enhance the accumulation of protoporphyrin IX in photodynamic therapy. They discuss the use of penetration enhancers and iron-chelating substances, which could potentially be related to the application of sulfonamide derivatives in improving treatment outcomes Gerritsen et al., 2008.
Membrane Stability and Dimethyl Sulfoxide
Yu and Quinn (1998) explore the modulation of membrane structure and stability by dimethyl sulfoxide (DMSO), a compound related to sulfonamide chemistry. Their review covers the effects of DMSO on biomembranes, potentially relevant to understanding the interaction of sulfonamide derivatives with cell membranes Yu & Quinn, 1998.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14(2)21(18,19)10-3-4-12(11(9-10)13(16)17)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUQSGBMUBVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790271-10-2 |
Source


|
| Record name | 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)

![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)
![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)
![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)
![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)
![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)
![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2546091.png)


